molecular formula C20H19NO4S2 B2753997 Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-41-1

Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2753997
CAS No.: 941888-41-1
M. Wt: 401.5
InChI Key: ZAZCXFVNVUGBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Microbial Metabolism and Environmental Degradation

  • Research has shown that certain microorganisms can metabolize thiophene derivatives as a sole source of carbon, energy, and sulfur, suggesting potential environmental applications in bioremediation. For example, an organism capable of using thiophen-2-carboxylate was studied for its ability to degrade thiophene compounds and convert them into less harmful substances (R. Cripps, 1973).

Synthetic Applications

  • The Gewald reaction, a multi-component synthetic process, has been adapted for aqueous conditions to efficiently produce thiophene derivatives at room temperature. This approach facilitates the synthesis of 2-amino-3-carboxamide derivatives of thiophene, highlighting the versatility of thiophene-based compounds in organic synthesis (M. S. Abaee & Somaye Cheraghi, 2013).

Photodegradation and Environmental Impact

  • The photodegradation of crude oil components containing thiophene structures has been studied to understand the fate of these compounds in marine environments. This research provides insights into the degradation pathways and the formation of by-products, which are crucial for assessing the environmental impact of thiophene derivatives (J. Andersson & Stefan Bobinger, 1996).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like many sulfonamide derivatives, it may interact with enzymes or receptors in the body, altering their function and leading to downstream effects .

Pharmacokinetics

As with many compounds, these properties would be crucial in determining the compound’s bioavailability, half-life, and potential for toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research. It’s possible that the compound could have a range of effects depending on the specific targets it interacts with .

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-13-4-8-15(9-5-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-10-6-14(2)7-11-16/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZCXFVNVUGBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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